molecular formula C22H16Cl2N4O3 B3008415 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chlorophenyl)acetamide CAS No. 923217-47-4

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chlorophenyl)acetamide

Cat. No.: B3008415
CAS No.: 923217-47-4
M. Wt: 455.3
InChI Key: RLCPUONYGHQDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrido[3,2-d]pyrimidine class, a scaffold known for its pharmacological relevance, particularly in kinase inhibition and anticancer research. Structurally, it features:

  • A pyrido[3,2-d]pyrimidine core with 2,4-dioxo functionalities.
  • A 4-chlorobenzyl group at position 3, contributing to hydrophobic interactions in biological targets.
  • An N-(3-chlorophenyl)acetamide side chain, which enhances solubility and modulates receptor binding .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N4O3/c23-15-8-6-14(7-9-15)12-28-21(30)20-18(5-2-10-25-20)27(22(28)31)13-19(29)26-17-4-1-3-16(24)11-17/h1-11H,12-13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCPUONYGHQDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chlorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a pyrido[3,2-d]pyrimidine core and various substituents, suggests diverse interactions with biological targets.

Structural Characteristics

  • Molecular Formula : C23H19ClN4O3
  • Molecular Weight : Approximately 450.88 g/mol
  • Key Functional Groups :
    • Pyrido[3,2-d]pyrimidine core
    • Chlorobenzyl and chlorophenyl substituents

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and cellular pathways. Preliminary studies have indicated that it may exhibit anticholinesterase , antitumor , and antimicrobial properties.

Anticholinesterase Activity

Research has shown that compounds similar to this one can inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. For instance, related pyrimidine derivatives have demonstrated significant AChE inhibition with IC50 values around 90 µM . This suggests potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's.

Antitumor Activity

The compound's structural features may also confer antitumor properties. Studies on related compounds have indicated their ability to inhibit tubulin polymerization, which is essential for cancer cell proliferation. In vitro assays have shown that these compounds can induce G2/M phase arrest in cancer cell lines such as HeLa cells .

Antimicrobial Properties

Compounds with similar structures have been reported to possess antimicrobial activity against various pathogens. The presence of chlorine substituents enhances the lipophilicity of the molecule, potentially improving its membrane permeability and biological efficacy .

Case Studies and Research Findings

StudyBiological ActivityKey Findings
AChE InhibitionIC50 = 90 µM; selective for AChE over BuChE
Antitumor ActivityInduces G2/M phase arrest in HeLa cells; inhibits tubulin polymerization
General Biological ActivityExhibits potential antimicrobial properties; structure enhances bioactivity

The mechanism of action for the biological activities of this compound appears to involve:

  • Inhibition of Enzymes : Compounds similar in structure have been shown to inhibit key enzymes involved in neurotransmission and cell division.
  • Interaction with Cellular Components : The compound may disrupt normal cellular processes by interfering with microtubule dynamics, essential for mitosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrido[3,2-d]pyrimidine Derivatives

Example : 2-[3-(4-Chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide ()

  • Key Differences : The acetamide side chain is linked to a 2,5-dimethoxyphenyl group instead of 3-chlorophenyl.
  • Molecular Weight : 509.92 g/mol (vs. ~493.32 g/mol for the target compound, estimated based on structural similarity).

Pyrimido[4,5-d]pyrimidine Derivatives

Example: (R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide ()

  • Key Differences : Incorporates a benzodiazepine moiety and pyrimido[4,5-d]pyrimidine core.
  • Biological Relevance : Such compounds are often designed for dual kinase inhibition (e.g., targeting EGFR and VEGFR). The absence of a benzodiazepine in the target compound may reduce off-target effects but limit multitarget efficacy .

Thieno[2,3-d]pyrimidines

Example: 2-Chloro-N'-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide ()

  • Key Differences: Replaces pyrido[3,2-d]pyrimidine with a thieno-pyrimidine core and includes a hydrazide group.
  • Activity: Thieno-pyrimidines exhibit cytotoxicity against cancer cell lines (e.g., IC₅₀ = 5.07 μM in Table 4 of ), likely due to DNA intercalation or topoisomerase inhibition. The target compound’s acetamide side chain may offer improved solubility over hydrazide derivatives .

Acetamide Derivatives with Heterocyclic Moieties

Example : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()

  • Key Differences : Simpler structure with a thiazole ring instead of pyrido-pyrimidine.
  • Crystallographic Data : The dichlorophenyl-thiazole dihedral angle (61.8°) influences molecular packing and hydrogen bonding (N–H⋯N interactions), which may correlate with improved bioavailability compared to bulkier pyrido-pyrimidine analogs .

Research Findings and Data Tables

Table 1: Structural and Activity Comparison of Key Analogs

Compound Class Core Structure Substituents Molecular Weight (g/mol) Notable Activity Reference
Target Compound Pyrido[3,2-d]pyrimidine 4-Cl-benzyl, 3-Cl-phenylacetamide ~493.32 N/A (Inferred kinase inhibition)
Dimethoxyphenyl Analog Pyrido[3,2-d]pyrimidine 4-Cl-benzyl, 2,5-OMe-phenyl 509.92 Anticancer (Inferred)
Thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Chloroacetohydrazide 338.83 Cytotoxic (IC₅₀ = 5.07 μM)
Dichlorophenyl-Thiazole Acetamide Acetamide + Thiazole 3,4-Cl₂-phenyl 303.17 Antimicrobial

Table 2: Substituent Effects on Bioactivity

Substituent Position Electronic Effect Observed Impact (Analogs)
3-Chlorophenyl (Target) Electron-withdrawing Enhanced receptor affinity
2,5-Dimethoxyphenyl () Electron-donating Altered pharmacokinetics
Thiazole () Hydrogen-bond acceptor Improved crystallinity

Discussion of Physicochemical Properties

  • Solubility : The acetamide group in the target compound likely improves water solubility compared to ester or hydrazide derivatives (e.g., ).
  • Hydrogen Bonding : The pyrido-pyrimidine core and acetamide NH provide hydrogen-bonding sites, critical for target engagement (e.g., kinase ATP-binding pockets) .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this pyridopyrimidinone-acetamide derivative?

The compound is synthesized via carbodiimide-mediated coupling reactions. For example, coupling 4-chlorophenylacetic acid derivatives with substituted anilines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, followed by purification via crystallization from solvent mixtures like dichloromethane/ethyl acetate . Key steps include optimizing reaction temperature (e.g., 273 K for 3 hours) and using triethylamine as a base to neutralize HCl byproducts.

Q. How is the compound structurally characterized to confirm its identity and purity?

Structural confirmation relies on:

  • X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 18.220 Å, b = 8.118 Å) and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing chains along [100]) .
  • Spectroscopic methods : NMR (e.g., integration of aromatic protons) and mass spectrometry (exact mass verification, e.g., molecular weight ~309.78 g/mol) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Use kinase inhibition assays (e.g., EGFR or VEGFR) due to structural similarities to pyrimidine-based kinase inhibitors. Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Ensure purity >95% (HPLC) to avoid false positives .

Advanced Research Questions

Q. How do crystallographic studies inform conformational flexibility and intermolecular interactions?

Dihedral angles between aromatic rings (e.g., 65.2° between 4-chlorophenyl and 3,4-difluorophenyl groups) reveal steric constraints. Intramolecular hydrogen bonds (e.g., N–H⋯N) stabilize folded conformations, while weak C–H⋯O/F interactions contribute to packing stability . Discrepancies in dihedral angles across analogs (e.g., 42.25° vs. 67.84°) suggest substituent-dependent conformational variability .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs?

  • Systematic substitution : Replace the 4-chlorobenzyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess activity trends.
  • DFT calculations : Compare computed dipole moments and frontier molecular orbitals (HOMO/LUMO) to experimental bioactivity .
  • Co-crystallization : Map binding modes with target proteins (e.g., via X-ray crystallography) to validate hypothesized interactions .

Q. How can metabolic stability and degradation pathways be investigated?

  • Forced degradation studies : Expose the compound to acidic/basic/oxidative conditions (e.g., 0.1 M HCl, H₂O₂) and analyze degradation products via LC-MS.
  • Microsomal assays : Use liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites .

Q. What computational tools are suitable for predicting physicochemical properties?

  • LogP and solubility : Use QSAR models (e.g., SwissADME) with input parameters like polar surface area (PSA) and hydrogen bond acceptors/donors (e.g., PSA = 98.2 Ų for analogs) .
  • Docking simulations : Employ AutoDock Vina to predict binding affinities to kinase ATP-binding pockets .

Methodological Considerations

Q. How to optimize reaction yields for large-scale synthesis?

  • Process intensification : Transition from batch to flow chemistry for better temperature control.
  • Catalyst screening : Test Pd/C or Ni catalysts for dehalogenation side reactions .

Q. What analytical techniques validate polymorphic forms?

  • PXRD : Compare experimental patterns with simulated data from single-crystal structures.
  • DSC/TGA : Identify melting points and thermal degradation profiles (e.g., decomposition above 394 K) .

Q. How to address discrepancies in biological activity across research groups?

  • Standardized protocols : Use common cell lines (e.g., NCI-60 panel) and control compounds (e.g., staurosporine).
  • Collaborative validation : Share compound samples via academic networks to replicate results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.